molecular formula C12H6ClF3N4 B11775780 7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine

7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine

Cat. No.: B11775780
M. Wt: 298.65 g/mol
InChI Key: LEOMPAMPOBBALL-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by the presence of a chloro group at the 7th position and a trifluoromethylphenyl group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reagents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridazines.

Scientific Research Applications

7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential pharmacological activities.

Properties

Molecular Formula

C12H6ClF3N4

Molecular Weight

298.65 g/mol

IUPAC Name

7-chloro-2-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C12H6ClF3N4/c13-11-10-7(5-17-18-11)6-20(19-10)9-3-1-2-8(4-9)12(14,15)16/h1-6H

InChI Key

LEOMPAMPOBBALL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=C3C=NN=C(C3=N2)Cl)C(F)(F)F

Origin of Product

United States

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